molecular formula C15H11F2N3 B610934 Spautin-1 CAS No. 1262888-28-7

Spautin-1

Numéro de catalogue: B610934
Numéro CAS: 1262888-28-7
Poids moléculaire: 271.26 g/mol
Clé InChI: AWIVHRPYFSSVOG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Spautin-1 est un nouvel inhibiteur de l’autophagie qui a suscité un intérêt considérable dans la recherche scientifique. Il est connu pour sa capacité à inhiber l’activité des peptidases spécifiques à l’ubiquitine 10 et 13, qui sont impliquées dans la régulation de l’autophagie. En favorisant la dégradation du complexe de la phosphatidylinositol 3-kinase de classe III, le this compound inhibe efficacement l’autophagie, ce qui en fait un outil précieux dans la recherche sur le cancer et d’autres applications biomédicales .

Applications De Recherche Scientifique

Synthesis of 6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine

The synthesis of 6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine typically involves the following steps:

  • Starting Materials : The synthesis begins with commercially available quinazoline derivatives.
  • Reagents : Common reagents include fluorinating agents and benzyl halides.
  • Methodology : The process often employs nucleophilic substitution reactions to introduce the fluorobenzyl group onto the quinazoline core.

The compound can be characterized using techniques such as NMR spectroscopy (both ^1H and ^19F), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Anticancer Properties

6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine has been studied for its anticancer properties, particularly against non-small cell lung cancer (NSCLC). Research indicates that analogues of this compound exhibit significant inhibitory activity against epidermal growth factor receptor (EGFR) mutations, which are common in NSCLC patients.

A study highlighted that derivatives of quinazoline compounds could inhibit NEK4 (never in mitosis A-related kinase 4), a kinase implicated in cancer progression. These compounds demonstrated an IC50 value around 1 µM, indicating potent activity against cancer cell lines .

Anticonvulsant Activity

In addition to anticancer effects, derivatives of 6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine have been evaluated for anticonvulsant activity. Synthesis of related compounds has shown promising results in reducing seizure activity in animal models, suggesting a potential application in treating epilepsy .

Therapeutic Applications

The therapeutic applications of 6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine can be categorized as follows:

ApplicationDescriptionSupporting Studies
Cancer Treatment Effective against NSCLC and other cancers by inhibiting specific kinases.Studies show significant inhibition of EGFR mutations and NEK4 in vitro .
Neurological Disorders Potential use as an anticonvulsant agent.Animal studies demonstrate reduced seizure frequency with related compounds .

Case Study 1: NSCLC Treatment

A recent study evaluated a series of quinazoline derivatives including 6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine for their efficacy against NSCLC cell lines. The results indicated that these compounds exhibited potent anti-proliferative effects, correlating with their ability to inhibit key signaling pathways involved in tumor growth .

Case Study 2: Anticonvulsant Efficacy

Another investigation focused on the anticonvulsant properties of related compounds derived from the quinazoline scaffold. It was found that certain modifications enhanced their efficacy in reducing seizures in animal models, paving the way for future clinical trials .

Mécanisme D'action

Le spautin-1 exerce ses effets en inhibant l’activité des peptidases spécifiques à l’ubiquitine 10 et 13. Ces enzymes sont responsables de la déubiquitination du complexe de la phosphatidylinositol 3-kinase de classe III, qui joue un rôle crucial dans la régulation de l’autophagie. En inhibant ces enzymes, le this compound favorise la dégradation du complexe de la phosphatidylinositol 3-kinase de classe III, inhibant ainsi l’autophagie. Cette inhibition conduit à une sensibilité accrue des cellules cancéreuses à la chimiothérapie et à la radiothérapie, ainsi qu’à des effets thérapeutiques potentiels dans d’autres maladies .

Analyse Biochimique

Biochemical Properties

Spautin-1 plays a crucial role in biochemical reactions by inhibiting the deubiquitination activity of USP10 and USP13. This inhibition leads to the degradation of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for autophagy initiation. By preventing the deubiquitination of Beclin-1, a key component of the PI3K complex, this compound effectively reduces autophagy levels. Additionally, this compound interacts with other biomolecules such as Mcl-1 and Bcl-2, reducing their expression and promoting apoptosis .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In cancer cells, it enhances the cytotoxic effects of chemotherapeutic agents like imatinib by inhibiting autophagy and promoting apoptosis. This compound downregulates the expression of anti-apoptotic proteins Mcl-1 and Bcl-2, leading to increased cell death. Furthermore, this compound influences cell signaling pathways, including the PI3K/AKT pathway, by activating downstream effectors such as GSK3β .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of USP10 and USP13, which prevents the deubiquitination of Beclin-1. This inhibition leads to the degradation of the PI3K complex, reducing autophagy levels. Additionally, this compound inhibits the epidermal growth factor receptor (EGFR) signaling pathway, leading to cell cycle arrest and apoptosis. The compound also downregulates glucose transporter 1 (Glut1), increasing cell death under glucose deprivation conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Short-term treatment with this compound leads to a rapid decrease in autophagy levels and increased apoptosis. Long-term exposure to this compound can result in the development of resistance in some cell lines. The stability of this compound in various solvents and its degradation over time have been studied to optimize its use in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits autophagy and promotes apoptosis without causing significant toxicity. At high doses, this compound can induce adverse effects such as weight loss and organ damage. The threshold effects and toxicities observed in these studies highlight the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of autophagy. By preventing the deubiquitination of Beclin-1, this compound disrupts the formation of autophagosomes, leading to the accumulation of damaged organelles and proteins. This disruption affects cellular metabolism, including the Warburg effect and fatty acid oxidation. The compound’s impact on metabolic flux and metabolite levels has been studied to understand its broader implications in cancer therapy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its solubility and stability in different solvents. Studies have shown that this compound can accumulate in specific cellular compartments, affecting its overall efficacy and toxicity .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with the PI3K complex and other autophagy-related proteins. Targeting signals and post-translational modifications direct this compound to specific compartments, enhancing its inhibitory effects on autophagy. The precise localization of this compound within cells has been studied to optimize its therapeutic potential .

Méthodes De Préparation

La synthèse du spautin-1 implique plusieurs étapes, commençant par la préparation de la structure de base de la quinazoline. La voie de synthèse comprend généralement les étapes suivantes :

Les méthodes de production industrielle du this compound ne sont pas bien documentées, car il est principalement utilisé dans les milieux de recherche. La voie de synthèse décrite ci-dessus peut être mise à l’échelle pour une production à plus grande échelle si nécessaire.

Analyse Des Réactions Chimiques

Le spautin-1 subit plusieurs types de réactions chimiques, notamment :

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme des composés contenant du fluor. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du this compound avec des propriétés chimiques modifiées.

Applications de la recherche scientifique

Le this compound a une large gamme d’applications de recherche scientifique, notamment :

Comparaison Avec Des Composés Similaires

Le spautin-1 est unique en son genre par sa capacité à inhiber spécifiquement les peptidases spécifiques à l’ubiquitine 10 et 13. Les composés similaires comprennent :

Comparé à ces composés, la spécificité du this compound pour les peptidases spécifiques à l’ubiquitine 10 et 13 en fait un outil précieux pour étudier le rôle de ces enzymes dans l’autophagie et les processus biologiques associés.

Activité Biologique

6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine, also known as Spautin-1, is a compound that has garnered attention for its biological activities, particularly as a potent autophagy inhibitor. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and case studies.

  • Molecular Formula : C15H11F2N3
  • Molecular Weight : 271.26 g/mol
  • CAS Number : 1262888-28-7

This compound functions primarily as an autophagy inhibitor by targeting specific proteins involved in the autophagic process. It inhibits the deubiquitinating enzymes USP10 and USP13, which are critical for the stability of the Beclin-1 complex within the Vps34 PI3 kinase pathway. This inhibition leads to decreased autophagic activity and promotes cell death in certain cancer cell lines .

Anticancer Properties

This compound has demonstrated significant anticancer activity across various studies:

  • Non-Small Cell Lung Cancer (NSCLC) :
    • In vitro studies showed that this compound selectively induces cell death in mutant p53-expressing NSCLC cells. Its mechanism involves the inhibition of EGFR signaling pathways, which are crucial for cancer cell survival .
    • A structure–activity relationship (SAR) study indicated that derivatives of this compound exhibited enhanced potency against EGFR-mutant NSCLC cells compared to the parent compound .
  • Breast Cancer :
    • Research indicated that this compound could enhance the efficacy of chemotherapeutic agents by modulating autophagy, thereby sensitizing cancer cells to treatment .
  • Dengue Virus Inhibition :
    • This compound has been shown to reduce infectious dengue virus levels by inhibiting autophagy, which is vital for viral replication .

Case Studies

A notable case study involved the use of this compound in combination with imatinib in chronic myeloid leukemia (CML) cells. The compound significantly inhibited imatinib-induced autophagy and enhanced apoptosis through modulation of the PI3K/AKT signaling pathway .

Pharmacological Profile

Property Description
Autophagy Inhibition Strong inhibitor via USP10 and USP13 modulation
Cell Death Induction Induces apoptosis in various cancer cell lines
Viral Inhibition Reduces dengue virus replication by targeting autophagic processes
Selectivity Selectively affects mutant p53-expressing cancer cells

Propriétés

IUPAC Name

6-fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3/c16-11-3-1-10(2-4-11)8-18-15-13-7-12(17)5-6-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIVHRPYFSSVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318621
Record name Spautin-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262888-28-7
Record name Spautin-1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262888-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spautin-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.